![molecular formula C17H21NO2 B14247675 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- CAS No. 450363-55-0](/img/structure/B14247675.png)
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- is a chemical compound with a complex structure that includes both phenoxy and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- typically involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of specialty chemicals and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets. The phenoxy and amino groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylphenoxy)-2-propanol
- 2-[(2-Hydroxypropyl)(4-methylphenyl)amino]-1-propanol
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- stands out due to its unique combination of phenoxy and amino groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
450363-55-0 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-(2-methylanilino)-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-13-7-9-16(10-8-13)20-12-15(19)11-18-17-6-4-3-5-14(17)2/h3-10,15,18-19H,11-12H2,1-2H3 |
Clave InChI |
ZORPRMJFADPFIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(CNC2=CC=CC=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
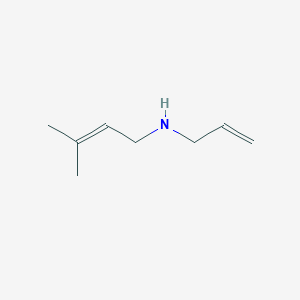

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
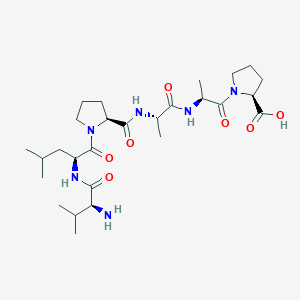
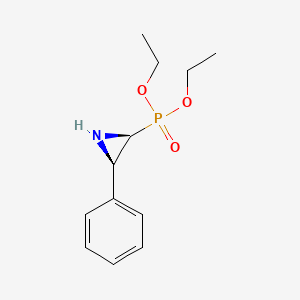
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)
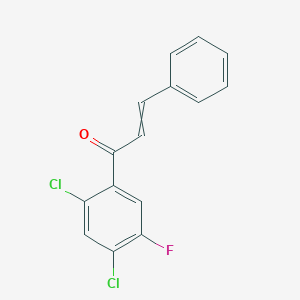
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
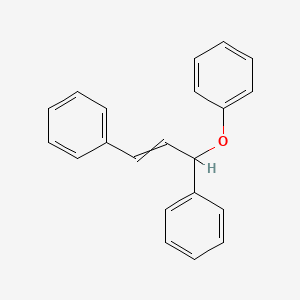
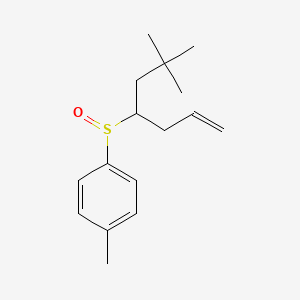
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
